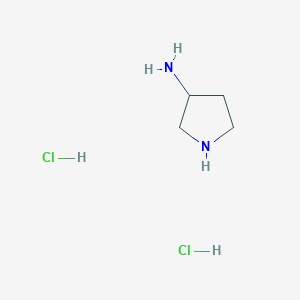

3-Aminopyrrolidine dihydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c5-4-1-2-6-3-4;;/h4,6H,1-3,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPNCMOUEXEGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583661 | |

| Record name | Pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103831-11-4 | |

| Record name | Pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminopyrrolidine Dihydrochloride: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrrolidine dihydrochloride is a crucial heterocyclic building block in modern medicinal chemistry. Its structural features make it a valuable intermediate in the synthesis of a wide range of biologically active compounds, most notably as a key component in the development of potent antibacterial agents. This technical guide provides a comprehensive overview of 3-Aminopyrrolidine dihydrochloride, including its chemical and physical properties, detailed experimental protocols for its application in the synthesis of pharmaceuticals, and a summary of its role in the structure-activity relationships of these drugs.

Core Data and Properties

CAS Number: 103831-11-4

Chemical Structure:

Table 1: Physicochemical Properties of 3-Aminopyrrolidine Dihydrochloride

| Property | Value | Reference |

| Molecular Formula | C₄H₁₂Cl₂N₂ | --INVALID-LINK-- |

| Molecular Weight | 159.06 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | Generic supplier data |

| Melting Point | >300 °C | Generic supplier data |

| Solubility | Soluble in water | Generic supplier data |

Application in Pharmaceutical Synthesis: Quinolone Antibiotics

A primary application of 3-Aminopyrrolidine dihydrochloride is in the synthesis of fluoroquinolone antibiotics. The pyrrolidine moiety, when incorporated at the C-7 position of the quinolone core, has been shown to significantly enhance the antibacterial spectrum and potency of these drugs.[1] One of the most notable examples is the synthesis of Tosufloxacin, a broad-spectrum fluoroquinolone.

Experimental Protocol: Synthesis of Tosufloxacin Tosylate Monohydrate

The following protocol outlines a key substitution step in the synthesis of Tosufloxacin Tosylate, demonstrating the use of 3-Aminopyrrolidine dihydrochloride.

Reaction Scheme:

7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester + 3-Aminopyrrolidine dihydrochloride → 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-[2][3]naphthyridine-3-carboxylic acid ethyl ester

Materials and Reagents:

-

Tosufloxacin tosylate cyclic compound (the starting chloro-naphthyridine derivative)

-

3-Aminopyrrolidine dihydrochloride

-

Triethylamine

-

Methanol

Procedure: [3]

-

In a suitable reaction vessel, mix methanol and triethylamine.

-

Under stirring, add 3-Aminopyrrolidine dihydrochloride to the mixture.

-

Cool the resulting suspension to below 5 °C.

-

Add the tosufloxacin tosylate cyclic compound to the cooled mixture.

-

Adjust the temperature to below 20 °C and allow the reaction to proceed for 48-96 hours.

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC).

-

Upon completion, the product is isolated by centrifugal filtration.

-

The isolated solid is then heated to 50-60 °C and dried for 3-4 hours to yield the tosufloxacin tosylate substituent.

Quantitative Data: [3]

The following table summarizes the mass ratio of reactants used in an example synthesis.

Table 2: Reactant Ratios for Tosufloxacin Intermediate Synthesis [3]

| Reactant | Mass Ratio |

| Tosufloxacin tosylate cyclic compound | 1 |

| 3-Aminopyrrolidine dihydrochloride | 0.575 |

| Triethylamine | 1.095 |

| Methanol | 18.75 |

A subsequent hydrolysis and salt formation step with p-toluenesulfonic acid yields the final Tosufloxacin tosylate product with a reported purity of 99.2% and a yield of 96.5%.[3]

Visualizing Workflows and Pathways

Synthesis of Tosufloxacin Tosylate: A Simplified Workflow

The following diagram illustrates the key steps in the synthesis of Tosufloxacin Tosylate, highlighting the role of 3-Aminopyrrolidine dihydrochloride.

Caption: A simplified workflow for the synthesis of Tosufloxacin Tosylate.

Logical Relationship: Mechanism of Action of Fluoroquinolones

While 3-Aminopyrrolidine dihydrochloride is a synthetic intermediate, the final products, such as fluoroquinolones, have a well-defined mechanism of action. The diagram below illustrates this logical relationship.

Caption: Mechanism of action of fluoroquinolone antibiotics.

Structure-Activity Relationship (SAR) Insights

The incorporation of the 3-aminopyrrolidinyl moiety at the C-7 position of the quinolone scaffold is a key determinant of antibacterial activity.[1] SAR studies have revealed several important insights:

-

Enhanced Spectrum of Activity: The presence of the 3-aminopyrrolidinyl group generally broadens the antibacterial spectrum to include more Gram-positive and atypical pathogens compared to earlier generations of quinolones.[4][5]

-

Potency: The basic amino group on the pyrrolidine ring is crucial for interaction with the bacterial target enzymes, DNA gyrase and topoisomerase IV, leading to potent inhibition.[6]

-

Stereochemistry: The stereochemistry of the 3-aminopyrrolidine can influence activity. For instance, in some series of quinolones, the (S)-enantiomer has been found to be more active than the (R)-enantiomer.

Conclusion

3-Aminopyrrolidine dihydrochloride is an indispensable building block in the synthesis of advanced pharmaceuticals, particularly in the field of antibacterial drug discovery. Its integration into the quinolone scaffold has led to the development of highly effective drugs with broad-spectrum activity. The detailed synthetic protocols and understanding of its role in the structure-activity relationships of these compounds are critical for the continued development of new and improved therapeutic agents. This guide provides a foundational understanding for researchers and professionals engaged in the design and synthesis of novel bioactive molecules.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. benchchem.com [benchchem.com]

- 3. CN114369092A - Tosufloxacin tosylate and preparation method thereof - Google Patents [patents.google.com]

- 4. Synthesis and antimicrobial evaluation of a series of 7-[3-amino (or aminomethyl)-4-aryl (or cyclopropyl)-1-pyrrolidinyl]-4-quinolone- and -1,8-naphthyridone-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

3-Aminopyrrolidine Dihydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 3-Aminopyrrolidine dihydrochloride. Due to the limited availability of specific quantitative data in public literature, this document focuses on outlining the critical experimental protocols and methodologies required to thoroughly characterize the physicochemical properties of this compound. The guide is intended to equip researchers and drug development professionals with the necessary framework to conduct their own detailed investigations.

Core Physicochemical Properties

3-Aminopyrrolidine dihydrochloride is a substituted pyrrolidine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] At room temperature, it exists as a white to off-white crystalline solid.[2] Its hygroscopic nature necessitates storage in a dry, inert atmosphere to prevent moisture absorption.[1][2]

Table 1: Physical and Chemical Properties of 3-Aminopyrrolidine Dihydrochloride

| Property | Value/Description | References |

| Molecular Formula | C₄H₁₀N₂ · 2HCl | [3] |

| Molecular Weight | 159.06 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | >300 °C | [3][4] |

| Hygroscopicity | Hygroscopic | [1][2] |

| Storage | Inert atmosphere, Room Temperature | [1][4] |

Solubility Profile

3-Aminopyrrolidine dihydrochloride is characterized by its high solubility in polar solvents, a property enhanced by the presence of two hydrochloride groups which increase its polarity.[2]

Table 2: Qualitative Solubility of 3-Aminopyrrolidine Dihydrochloride

| Solvent | Solubility | References |

| Water | Highly soluble, "almost transparency" | [2][4] |

| Ethanol | Appreciable solubility | [2] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following equilibrium solubility method is recommended.

Objective: To determine the saturation solubility of 3-Aminopyrrolidine dihydrochloride in various solvents (e.g., water, ethanol, methanol, phosphate-buffered saline at various pH levels) at different temperatures (e.g., 4°C, 25°C, 37°C).

Materials:

-

3-Aminopyrrolidine dihydrochloride

-

Selected solvents (HPLC grade)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated analytical balance

-

HPLC system with a suitable detector (or a validated titration method)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Methodology:

-

Sample Preparation: Add an excess amount of 3-Aminopyrrolidine dihydrochloride to a known volume of the selected solvent in a sealed container. The excess solid should be clearly visible.

-

Equilibration: Place the containers in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study should be conducted.

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC with pre-column derivatization to enable UV detection, as 3-Aminopyrrolidine dihydrochloride itself lacks a strong chromophore.

-

Calculation: Calculate the solubility based on the concentration of the saturated solution and the dilution factor. Express the results in units such as mg/mL or g/100mL.

Stability Profile

Experimental Protocols for Stability Assessment

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.

Objective: To investigate the degradation of 3-Aminopyrrolidine dihydrochloride under various stress conditions.

Methodology:

-

Acidic and Basic Hydrolysis:

-

Prepare solutions of 3-Aminopyrrolidine dihydrochloride in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

-

Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period.

-

At specified time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

-

Oxidative Degradation:

-

Prepare a solution of 3-Aminopyrrolidine dihydrochloride in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature, protected from light.

-

Monitor the sample at various time intervals for degradation.

-

-

Thermal Degradation:

-

Expose the solid compound to elevated temperatures (e.g., 80°C, 105°C) in a calibrated oven.

-

Analyze the samples at different time points to assess the extent of degradation.

-

-

Photostability:

-

Expose the solid compound and its solution in a chemically inert, transparent container to a light source according to ICH Q1B guidelines.[5] This involves exposure to a cool white fluorescent lamp and a near-ultraviolet lamp.

-

The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[5]

-

A dark control sample, protected from light, should be stored under the same conditions to differentiate between thermal and light-induced degradation.

-

Analyze both the exposed and dark control samples for any changes in appearance and for the formation of degradation products.

-

Long-Term Stability Studies

Objective: To evaluate the stability of 3-Aminopyrrolidine dihydrochloride under recommended storage conditions over an extended period.

Methodology:

-

Store samples of the compound in its intended packaging at controlled temperature and humidity conditions (e.g., 25°C/60% RH, 30°C/65% RH).

-

At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw samples and analyze them for appearance, assay, and degradation products.

Analytical Method for Stability and Solubility Studies

A validated stability-indicating analytical method is crucial for accurate quantification. Since 3-Aminopyrrolidine dihydrochloride lacks a UV chromophore, a pre-column derivatization HPLC method is a suitable approach.

Principle: The primary amine group of 3-Aminopyrrolidine dihydrochloride can be reacted with a derivatizing agent (e.g., Boc anhydride) to form a product with UV absorbance. This derivative can then be separated and quantified using reverse-phase HPLC.

Visualized Workflows

Diagram 1: Solubility Determination Workflow

Caption: Workflow for determining the equilibrium solubility of a compound.

Diagram 2: Forced Degradation Study Logic

Caption: Logical flow for conducting forced degradation studies.

References

An In-depth Technical Guide to the Synthesis of 3-Aminopyrrolidine Dihydrochloride from L-Aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a synthetic route to produce (S)-(+)-3-Aminopyrrolidine dihydrochloride, a valuable chiral intermediate in the pharmaceutical and fine chemical industries. The synthesis commences with the readily available and inexpensive starting material, L-aspartic acid. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of yields and physical properties of the intermediates and the final product.

| Step | Compound Name | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Melting Point (°C) |

| 1 | N-formyl-L-aspartic anhydride (2) | L-aspartic acid (1) | Formic acid, Acetic anhydride | - | 45°C, 3 hours | 94.3 | - | 140-145 |

| 2 | Mixture 3 | Compound 2 | Benzylamine | Dichloromethane | <10°C to 40°C (reflux), 30 min | - | - | - |

| 3 | Mixture 4 | Mixture 3 | Thionyl chloride | Methanol | <10°C to 50°C, 8 hours | - | - | - |

| 4 | Compound 5 | Mixture 4 | Potassium borohydride | Diethylene glycol dimethyl ether | 40-50°C, 1 hour | - | - | - |

| 5 | (S)-(+)-3-Aminopyrrolidine dihydrochloride | Compound 5 | 10% Pd/C, Concentrated HCl | Ethanol, Glacial acetic acid | 2-4 MPa H₂, 65°C | 93.0 | 99.35 (HPLC) | - |

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of (S)-(+)-3-Aminopyrrolidine dihydrochloride from L-aspartic acid.

Step 1: Preparation of N-formyl-L-aspartic anhydride (2)

-

To a mixture of 70 mL (1.8 mol) of formic acid and 280 mL (2.9 mol) of acetic anhydride, add 133.0 g (1.0 mol) of L-aspartic acid.

-

Stir the mixture to ensure homogeneity and raise the temperature to 45°C.

-

Maintain the reaction at this temperature for 3 hours.

-

After the reaction is complete, cool the mixture.

-

Collect the solid product by suction filtration.

-

Dry the product under reduced pressure to obtain 135.0 g of N-formyl-L-aspartic anhydride (2).[1]

Step 2: Preparation of Mixture 3

-

Dissolve 72.0 g (0.5 mol) of compound 2 in 500 mL of dichloromethane.

-

Cool the solution to below 10°C.

-

Slowly add a solution of 57 mL (0.5 mol) of benzylamine in 110 mL of dichloromethane.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Increase the temperature to 40°C and reflux for 30 minutes.

-

Remove the solvent under reduced pressure to obtain mixture 3.[1]

Step 3: Preparation of Mixture 4

-

Dissolve mixture 3 in 260 mL of methanol.

-

Cool the solution to below 10°C.

-

Slowly add 72 mL (1.0 mol) of thionyl chloride dropwise.

-

After the addition is complete, raise the temperature to 50°C and stir for 8 hours.

-

Remove the solvent under reduced pressure to obtain mixture 4.[1]

Step 4: Preparation of Compound 5

-

In a separate flask, mix 200 mL of diethylene glycol dimethyl ether and 80.9 g (1.5 mol) of potassium borohydride.

-

Stir the mixture for 30 minutes at 40°C.

-

Slowly add a solution of mixture 4 dissolved in 300 mL of diethylene glycol dimethyl ether.

-

Control the temperature between 40-50°C and stir for 1 hour.[1]

Step 5: Synthesis of (S)-(+)-3-Aminopyrrolidine dihydrochloride

-

Combine 12.7 g (72 mmol) of compound 5, 26 mL of absolute ethanol, and 3 mL of glacial acetic acid.

-

Add 6 mL (72 mmol) of concentrated hydrochloric acid.

-

Transfer the mixture to an autoclave and add 0.5 g of 10% Pd/C catalyst.

-

Pressurize the autoclave with hydrogen to 2-4 MPa and heat to 65°C.

-

Continue the hydrogenation until hydrogen uptake ceases.

-

Cool the reaction mixture and filter to remove the catalyst.

-

Adjust the pH of the filtrate to 2-3 with concentrated hydrochloric acid.

-

Concentrate the solution under reduced pressure.

-

Disperse the resulting residue in absolute ethanol to induce crystallization.

-

Collect the white solid by filtration and dry to obtain 10.6 g of (S)-(+)-3-Aminopyrrolidine dihydrochloride.[1]

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway from L-aspartic acid to (S)-(+)-3-Aminopyrrolidine dihydrochloride, detailing the key transformations and intermediates.

Caption: Synthetic pathway of 3-Aminopyrrolidine dihydrochloride.

This guide provides a foundational understanding of the synthesis of 3-Aminopyrrolidine dihydrochloride from L-aspartic acid. Researchers are advised to consult original literature for further details and to ensure safe laboratory practices.

References

Chiral synthesis of (S)-3-aminopyrrolidine dihydrochloride

An In-depth Technical Guide to the Chiral Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride

Introduction

(S)-3-Aminopyrrolidine dihydrochloride is a critical chiral building block in modern medicinal chemistry and drug development. Its stereochemically defined structure is a key component in the synthesis of a wide range of pharmacologically active molecules, including novel antibiotics and other therapeutic agents. The pyrrolidine ring system is a prevalent scaffold in numerous natural products and synthetic drugs, and the specific stereochemistry of the 3-amino group is often essential for target binding and biological activity. This guide provides an in-depth overview of established chiral synthesis routes for (S)-3-aminopyrrolidine dihydrochloride, focusing on detailed experimental protocols, quantitative data, and process workflows for researchers and drug development professionals.

Core Synthetic Strategies

Two primary and well-documented chiral pool starting materials for the synthesis of (S)-3-aminopyrrolidine are L-aspartic acid and trans-4-hydroxy-L-proline. Both methods leverage the inherent chirality of these inexpensive and readily available amino acids to achieve the desired stereochemistry in the final product.

Route 1: Synthesis from Trans-4-hydroxy-L-proline

This synthetic pathway leverages the stereochemistry of trans-4-hydroxy-L-proline. The key strategic step involves an S_N2 reaction that inverts the configuration at the hydroxyl-bearing carbon, transforming the (R)-configuration at C4 of the starting material (which becomes C3 after decarboxylation) to the desired (S)-configuration in the final product.[1]

Experimental Workflow from Trans-4-hydroxy-L-proline

Caption: Synthesis workflow starting from trans-4-hydroxy-L-proline.

Detailed Experimental Protocols (Route 1)

Step 1: Decarboxylation to (R)-3-hydroxypyrrolidine hydrochloride

-

Procedure: Trans-4-hydroxy-L-proline is dissolved in a solvent such as cyclohexanol (10-50 ml/g of starting material).[1] A catalytic amount of 2-cyclohexen-1-one (10-15 mol%) is added.[1] The mixture is heated to 140-160°C and stirred until the reaction is complete (monitored by TLC).[1] After cooling, the product is isolated to yield (R)-3-hydroxypyrrolidine hydrochloride.

Step 2: N-Boc Protection

-

Procedure: (R)-3-hydroxypyrrolidine hydrochloride is suspended in dichloromethane (DCM, 10-50 ml/g). The suspension is cooled to 0-10°C. Triethylamine (TEA) is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM. The reaction is stirred at this temperature and then allowed to warm to room temperature until completion. The mixture is washed with water, and the organic layer is concentrated to give (R)-1-Boc-3-hydroxypyrrolidine.

Step 3: Hydroxyl Sulfonylation

-

Procedure: The crude (R)-1-Boc-3-hydroxypyrrolidine is dissolved in DCM and cooled to 0-10°C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl). The reaction is stirred at low temperature for several hours. The resulting suspension is diluted with water, and the organic phase is separated, washed, dried, and concentrated to yield (R)-1-Boc-3-methanesulfonyloxypyrrolidine.

Step 4: Azidation with Configuration Inversion (S_N2)

-

Procedure: The mesylated intermediate is dissolved in dimethylformamide (DMF, 5-30 ml/g).[1] Sodium azide (NaN₃) is added, and the mixture is heated to approximately 90°C. The reaction proceeds via an S_N2 mechanism, which inverts the stereocenter to the (S)-configuration. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated to give (S)-1-Boc-3-azidopyrrolidine.

Step 5: Reduction of Azide and Deprotection of N-Boc Group

-

Procedure: The (S)-1-Boc-3-azidopyrrolidine intermediate is dissolved in a solvent mixture such as THF and water. Triphenylphosphine (PPh₃) is added, and the mixture is stirred. The azide is reduced to an amine. Subsequently, concentrated hydrochloric acid is added to cleave the N-Boc protecting group. The reaction mixture is stirred until deprotection is complete. The aqueous layer is then washed, and the solvent is removed under reduced pressure to yield the final product, (S)-3-aminopyrrolidine dihydrochloride.[1]

Quantitative Data Summary (Route 1)

| Step | Product | Reagents | Conditions | Yield |

| 1 | (R)-3-hydroxypyrrolidine HCl | 2-cyclohexen-1-one, cyclohexanol | 140-160°C | High |

| 2 | (R)-1-Boc-3-hydroxypyrrolidine | (Boc)₂O, TEA, DCM | 0-10°C | >95% |

| 3 | (R)-1-Boc-3-methanesulfonyloxypyrrolidine | MsCl, TEA, DCM | 0-10°C | High |

| 4 | (S)-1-Boc-3-azidopyrrolidine | NaN₃, DMF | 90°C | High |

| 5 | (S)-3-aminopyrrolidine dihydrochloride | PPh₃, conc. HCl, THF/H₂O | Room Temp | High |

Route 2: Synthesis from L-aspartic acid

This method begins with L-aspartic acid, utilizing its chiral center as the foundation for the (S)-stereochemistry of the final product. The synthesis involves the formation of an anhydride, followed by reduction and cyclization steps.

Experimental Workflow from L-aspartic acid

References

3-Aminopyrrolidine Dihydrochloride: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopyrrolidine dihydrochloride has emerged as a critical building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of therapeutic agents. Its inherent structural features, including a chiral center and a reactive amino group, make it an attractive starting material for developing novel drugs targeting a wide range of diseases. This technical guide provides a comprehensive overview of the applications of 3-aminopyrrolidine dihydrochloride in drug discovery, complete with its physicochemical properties, detailed experimental protocols for the synthesis of key derivatives, and a summary of its role in the development of bioactive molecules.

Physicochemical Properties

3-Aminopyrrolidine dihydrochloride is a stable, off-white to cream-colored crystalline powder.[1] Its hygroscopic nature necessitates storage in an inert atmosphere at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Aminopyrrolidine Dihydrochloride

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀N₂ · 2HCl | [1][2] |

| Molecular Weight | 159.06 g/mol | [1][2] |

| Melting Point | >300 °C (lit.) | [1][3][4] |

| Boiling Point | 262.01°C (rough estimate) | [1] |

| Density | 1.3011 (rough estimate) | [1] |

| Appearance | Off-white to cream colored crystalline powder | [1] |

| Water Solubility | Almost transparent | [1] |

| Sensitive | Hygroscopic | [1] |

Applications in Medicinal Chemistry

The pyrrolidine ring is a prevalent structural motif in a multitude of biologically active compounds. The addition of an amino group in the 3-position provides a key handle for synthetic elaboration, enabling the introduction of diverse pharmacophoric features. This has led to the widespread use of 3-aminopyrrolidine dihydrochloride in the synthesis of various classes of therapeutic agents.

Quinolone Antibiotics

3-Aminopyrrolidine dihydrochloride is a crucial intermediate in the synthesis of potent quinolone antibiotics, such as tosufloxacin.[1][2] The aminopyrrolidine moiety is incorporated at the C-7 position of the quinolone core, a modification known to enhance antibacterial activity and broaden the spectrum of activity against various pathogens.[1]

Neuroprotective Agents and Neurological Disorders

This versatile building block is extensively utilized in the development of drugs targeting neurological disorders.[3][5] Its incorporation into novel molecular frameworks has shown promise in creating agents for the treatment of conditions like depression and anxiety by potentially modulating neurotransmitter systems.[3][5] The chiral nature of 3-aminopyrrolidine is particularly important in this context, as stereochemistry often dictates the efficacy and selectivity of neurologically active drugs.[5]

Dual Abl and PI3K Inhibitors for Cancer Therapy

Recent research has explored the use of the (S)-3-aminopyrrolidine scaffold for the discovery of novel dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphatidylinositol 3-kinase (PI3K).[6] This dual-inhibition strategy is based on the compensatory effect of PI3K on Abl inhibition and has shown potential in overcoming drug resistance in chronic myeloid leukemia (CML).[6]

Below is a simplified representation of the signaling pathways involved.

Caption: Simplified signaling pathway of Abl and PI3K and the inhibitory action of (S)-3-aminopyrrolidine derivatives.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of chiral 3-aminopyrrolidine dihydrochloride and a representative derivative.

Chiral Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride

A common method for the chiral synthesis of (S)-3-aminopyrrolidine dihydrochloride utilizes trans-4-hydroxy-L-proline as the starting material.[7] The process involves a four-step reaction sequence: decarboxylation, N-tert-butoxycarbonyl (N-Boc) protection, hydroxyl sulfonylation, and a subsequent SN2 reaction with an azide reagent, followed by reduction and deprotection.[7]

Caption: Workflow for the chiral synthesis of (S)-3-aminopyrrolidine dihydrochloride.

Step-by-step Protocol:

-

Decarboxylation: trans-4-hydroxy-L-proline is heated in a high-boiling point solvent to remove the carboxyl group.

-

N-Boc Protection: The secondary amine of the resulting (R)-3-hydroxypyrrolidine is protected with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[7]

-

Hydroxyl Sulfonylation: The hydroxyl group is activated by reaction with methanesulfonyl chloride in the presence of an organic base.[7]

-

Azidation and Configuration Inversion: The sulfonylated intermediate undergoes an SN2 reaction with sodium azide, resulting in the inversion of stereochemistry at the C3 position.[7]

-

Reduction and Deprotection: The azide is reduced to an amine using a reducing agent like triphenylphosphine, and the N-Boc protecting group is removed with concentrated hydrochloric acid to yield the final product.[7]

Synthesis of a Quinolone Antibiotic Intermediate

This protocol outlines the general synthesis of a 7-(3-aminopyrrolidin-1-yl) quinolone derivative.

Materials:

-

7-fluoroquinolone carboxylic acid derivative

-

3-Aminopyrrolidine dihydrochloride

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

A polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

Procedure:

-

Dissolve the 7-fluoroquinolone carboxylic acid derivative in the chosen solvent.

-

Add the base to the solution and stir.

-

Add 3-Aminopyrrolidine dihydrochloride to the reaction mixture.

-

Heat the reaction mixture at a temperature ranging from 80°C to 120°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

Conclusion

3-Aminopyrrolidine dihydrochloride is a cornerstone building block in medicinal chemistry, enabling the synthesis of a wide range of structurally diverse and biologically active compounds. Its utility in the development of antibiotics, neuroprotective agents, and anti-cancer therapies highlights its significance in modern drug discovery. The synthetic accessibility of its chiral forms further enhances its value, allowing for the stereoselective synthesis of complex drug candidates. As the demand for novel therapeutics continues to grow, the applications of 3-aminopyrrolidine dihydrochloride are expected to expand, solidifying its role as a privileged scaffold in the pharmaceutical industry.

References

- 1. lookchem.com [lookchem.com]

- 2. 3-Aminopyrrolidine 98 103831-11-4 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

Spectroscopic and Physicochemical Analysis of 3-Aminopyrrolidine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrrolidine dihydrochloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine scaffold is a common motif in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 3-aminopyrrolidine dihydrochloride, offering a valuable resource for its application in research and synthesis.

Physicochemical Properties

The fundamental physicochemical properties of 3-aminopyrrolidine dihydrochloride are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₂Cl₂N₂ | [1][2] |

| Molecular Weight | 159.05 g/mol | [1] |

| Appearance | White to pale cream or pale brown powder | [3] |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Soluble in water. | |

| CAS Number | 103831-11-4 | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation and purity assessment of 3-aminopyrrolidine dihydrochloride. The following sections present a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the presence of two hydrochloride salts, the amine protons are expected to be broad and may exchange with deuterium in deuterated solvents. The use of a deuterated solvent such as D₂O or DMSO-d₆ is common for amine salts.[4]

¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 4.2 | m | 1H | CH-NH₂ |

| ~3.2 - 3.7 | m | 4H | CH₂-N |

| ~2.0 - 2.5 | m | 2H | CH₂ |

Note: Actual chemical shifts and multiplicities can be found by accessing the spectrum available at ChemicalBook.[5]

¹³C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~45 - 55 | CH-NH₂ |

| ~40 - 50 | CH₂-N |

| ~30 - 40 | CH₂ |

Note: The ¹³C NMR spectrum is available for viewing at ChemicalBook.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For 3-aminopyrrolidine dihydrochloride, the spectrum is characterized by absorptions corresponding to N-H and C-H bonds, as well as the effects of the hydrochloride salt. The presence of the ammonium salt (R-NH₃⁺) will result in characteristic broad absorptions.[7]

Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium | N-H stretch (primary amine) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| 2800 - 2400 | Broad, Strong | N-H stretch (ammonium salt) |

| 1650 - 1580 | Medium | N-H bend (primary amine) |

| 1250 - 1020 | Medium | C-N stretch (aliphatic amine) |

Note: The IR spectrum for 3-Aminopyrrolidine dihydrochloride can be viewed at ChemicalBook.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For cyclic amines, the molecular ion peak is typically observed. Fragmentation often occurs via α-cleavage, leading to the loss of substituents adjacent to the nitrogen atom.[9][10]

Mass Spectrometry Data

| m/z | Interpretation |

| 86 | [M-2HCl]⁺˙ (Molecular ion of the free base) |

| 57 | Fragmentation ion |

| 43 | Fragmentation ion |

Note: The mass spectrum is available for viewing at ChemicalBook.[11]

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-aminopyrrolidine dihydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Instrument Setup:

-

Spectrometer: 300-500 MHz NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Reference: Tetramethylsilane (TMS) or the residual solvent peak.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Nujol Mull Method: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste, and then place it between two salt plates (e.g., NaCl or KBr).

-

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

-

Data Acquisition: Record the spectrum, ensuring a clean background is taken prior to sample analysis.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or water).

-

Instrument Setup:

-

Mass Spectrometer: Electrospray ionization (ESI) or other suitable ionization technique coupled with a mass analyzer (e.g., quadrupole, time-of-flight).

-

Mode: Positive ion mode is typically used for amines.

-

-

Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a relevant m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General experimental workflows for NMR, IR, and Mass Spectrometry analysis.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic and physicochemical properties of 3-aminopyrrolidine dihydrochloride. The presented data and experimental protocols are intended to support researchers and scientists in the effective utilization of this important chemical building block in their synthetic and drug discovery endeavors. For definitive spectral data, users are encouraged to consult the referenced spectral databases.

References

- 1. 3-Aminopyrrolidine dihydrochloride | C4H12Cl2N2 | CID 16212596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-(+)-3-Aminopyrrolidine Dihydrochloride | C4H12Cl2N2 | CID 13500644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-(-)-3-Aminopyrrolidine dihydrochloride, 97%, Thermo Scientific Chemicals 250 mg [thermofisher.com]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. 3-Aminopyrrolidine dihydrochloride(103831-11-4) 1H NMR spectrum [chemicalbook.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. (3R)-(-)-3-Aminopyrrolidine dihydrochloride(116183-81-4) IR Spectrum [m.chemicalbook.com]

- 9. GCMS Section 6.15 [people.whitman.edu]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. 3-Aminopyrrolidine dihydrochloride(103831-11-4) MS [m.chemicalbook.com]

The Versatile Scaffold: Unlocking Drug Discovery Potential with 3-Aminopyrrolidine Dihydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrrolidine dihydrochloride, a versatile chiral building block, has emerged as a critical component in modern medicinal chemistry. Its unique structural features, including a chiral center and a reactive amino group, make it an invaluable scaffold for the synthesis of a diverse array of therapeutic agents. This technical guide explores the potential applications of 3-aminopyrrolidine dihydrochloride in drug discovery, with a focus on its role in the development of novel treatments for inflammatory diseases, cancer, bacterial infections, and neurodegenerative disorders. Through a comprehensive review of the scientific literature, this document provides quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to empower researchers in their drug development endeavors.

Core Applications of 3-Aminopyrrolidine Dihydrochloride in Drug Discovery

The 3-aminopyrrolidine moiety has been successfully incorporated into a multitude of drug candidates, demonstrating its broad therapeutic applicability. This guide will delve into four key areas where this scaffold has shown significant promise:

-

CCR2 Antagonists for Inflammatory Diseases: The C-C chemokine receptor 2 (CCR2) plays a pivotal role in the recruitment of monocytes to sites of inflammation. Antagonists of this receptor are therefore promising therapeutic agents for a range of inflammatory conditions.

-

Dual Abl/PI3K Inhibitors for Cancer Therapy: The aberrant signaling of Abl tyrosine kinase and phosphoinositide 3-kinase (PI3K) is a hallmark of several cancers, including chronic myeloid leukemia (CML). Dual inhibitors targeting both kinases offer a promising strategy to overcome drug resistance.

-

Quinolone Antibiotics: The incorporation of a 3-aminopyrrolidinyl group at the C-7 position of the quinolone core has led to the development of potent broad-spectrum antibiotics.

-

Neuroprotective Agents: Derivatives of 3-aminopyrrolidine have been investigated for their potential to mitigate neuronal damage in a variety of neurodegenerative and ischemic conditions.

CCR2 Antagonists: Modulating the Inflammatory Response

The CCL2-CCR2 signaling axis is a key driver of monocyte and macrophage recruitment in inflammatory and autoimmune diseases.[1] Consequently, the development of small molecule CCR2 antagonists has been a major focus of drug discovery efforts. The 3-aminopyrrolidine scaffold has proven to be a highly effective core for designing potent and selective CCR2 inhibitors.[2]

Quantitative Data: In Vitro Activity of 3-Aminopyrrolidine-Based CCR2 Antagonists

The following table summarizes the in vitro activity of representative 3-aminopyrrolidine derivatives as CCR2b antagonists. The data highlights the high potency of these compounds in binding to the receptor and inhibiting downstream functional responses.

| Compound | CCR2b Binding IC50 (nM) | MCP-1-Induced Chemotaxis IC50 (nM) | Ca2+ Flux IC50 (nM) | Reference |

| Compound 19 | 18.3 | 11.2 | - | [1][3] |

| Compound 42 | 8.7 | 4.5 | - | [1][3] |

| Compound 47 | 7.9 | 3.1 | - | [1][3] |

| Compound 49 | 6.5 | 2.8 | - | [1][3] |

| Compound 71 | 3.2 | 0.83 | 7.5 | [4] |

Signaling Pathway: The CCL2-CCR2 Axis

Upon binding of its ligand, CCL2, the G protein-coupled receptor CCR2 initiates a cascade of intracellular signaling events that ultimately lead to cellular responses such as chemotaxis, proliferation, and survival.[5][6]

Caption: Simplified signaling cascade initiated by CCL2 binding to its receptor, CCR2.

Experimental Protocols

General Procedure for the Synthesis of 3-Aminopyrrolidine-based CCR2 Antagonists:

A general synthetic route involves the coupling of a carboxylic acid with the 3-aminopyrrolidine core. The following is a representative protocol adapted from the literature.[1][3]

-

Amide Coupling: To a solution of the desired carboxylic acid (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes.

-

Addition of Amine: Add a solution of the appropriate 3-aminopyrrolidine derivative (1.1 eq) and triethylamine (TEA) (2.0 eq) in DCM.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired CCR2 antagonist.

In Vitro CCR2b Binding Assay:

This assay measures the ability of a compound to displace a radiolabeled ligand from the CCR2b receptor.

-

Cell Preparation: Use a stable cell line expressing human CCR2b (e.g., HEK293 cells).

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of [¹²⁵I]-MCP-1 and varying concentrations of the test compound in a binding buffer.

-

Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Filtration: Harvest the membranes onto a filter plate and wash to remove unbound radioligand.

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Dual Abl/PI3K Inhibitors: A Two-Pronged Attack on Cancer

The development of dual inhibitors that simultaneously target multiple oncogenic pathways is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. The (S)-3-aminopyrrolidine scaffold has been utilized to develop potent dual inhibitors of Abl kinase and PI3K, key drivers in CML and other malignancies.[7]

Quantitative Data: In Vitro Activity of (S)-3-Aminopyrrolidine-Based Dual Abl/PI3K Inhibitors

The following table presents the in vitro inhibitory activity of a series of (S)-3-aminopyrrolidine derivatives against Abl and PI3K kinases, as well as their cytotoxic effects on the K562 CML cell line.

| Compound | Abl IC50 (µM) | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | PI3Kδ IC50 (µM) | PI3Kγ IC50 (µM) | K562 Cell IC50 (µM) | Reference |

| 5a | >50 | 2.85 | 4.87 | 3.12 | 3.56 | 8.54 | [7] |

| 5e | 15.6 | 1.25 | 2.15 | 1.87 | 1.99 | 3.15 | [7] |

| 5k | 8.75 | 0.88 | 1.56 | 1.02 | 1.14 | 1.26 | [7] |

| Imatinib | 0.45 | >50 | >50 | >50 | >50 | 0.38 | [7] |

Signaling Pathways: Abl and PI3K in Cancer

The BCR-Abl fusion protein in CML leads to constitutive activation of the Abl tyrosine kinase, which in turn activates downstream pathways including the PI3K/AKT pathway, promoting cell proliferation and survival.[8][9][10]

References

- 1. benchchem.com [benchchem.com]

- 2. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial evaluation of a series of 7-[3-amino (or aminomethyl)-4-aryl (or cyclopropyl)-1-pyrrolidinyl]-4-quinolone- and -1,8-naphthyridone-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. researchgate.net [researchgate.net]

Safety and Handling of 3-Aminopyrrolidine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3-Aminopyrrolidine dihydrochloride, a chemical intermediate utilized in pharmaceutical research and development. The following sections detail the known hazards, exposure controls, and emergency procedures associated with this compound, based on available safety data.

Hazard Identification and Classification

3-Aminopyrrolidine dihydrochloride is classified as an irritant. Direct contact can cause skin and serious eye irritation, and inhalation may lead to respiratory irritation.[1][2][3][4] It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for 3-Aminopyrrolidine dihydrochloride:

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-Aminopyrrolidine dihydrochloride is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₄H₁₀N₂ · 2HCl |

| Molecular Weight | 159.06 g/mol [5] |

| Appearance | White to pale cream or pale brown powder/solid[6] |

| Melting Point | >300 °C[5][7] |

| Solubility | Soluble in water |

Toxicological Information

Exposure Controls and Personal Protection

To minimize exposure and ensure personal safety when handling 3-Aminopyrrolidine dihydrochloride, the following engineering controls and personal protective equipment (PPE) are mandatory.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][8]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4][8]

Personal Protective Equipment (PPE)

The following diagram illustrates the necessary personal protective equipment for handling 3-Aminopyrrolidine dihydrochloride.

Caption: Essential PPE for handling 3-Aminopyrrolidine dihydrochloride.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[4][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Store locked up. Keep away from strong oxidizing agents.[8]

Accidental Release Measures

In the event of a spill, follow the procedures outlined below.

Caption: Workflow for responding to a chemical spill.

First-Aid Measures

In case of exposure, immediate medical attention is required.[9]

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][8] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[4][8] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[4][8] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[8][9] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: In case of fire, toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas may be produced.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[8]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. Waste disposal should be handled by an approved waste disposal plant.[4][8]

Experimental Protocols for Hazard Assessment

The following are summaries of standardized experimental protocols for assessing skin and eye irritation potential, which are relevant to the GHS classifications of 3-Aminopyrrolidine dihydrochloride.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method evaluates the potential of a substance to cause skin irritation by using in vitro reconstructed human epidermis models such as EpiSkin™, EpiDerm™, and others.[2][9]

Methodology:

-

Tissue Preparation: Reconstituted human epidermis tissues are cultured to form a multi-layered, differentiated epidermis.

-

Chemical Exposure: A small amount of the test substance is applied topically to the surface of the tissue.

-

Incubation: The tissues are incubated for a defined period (e.g., 15 to 60 minutes).

-

Viability Assessment: After exposure, the tissue viability is determined using a cell viability assay, most commonly the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a blue formazan product, which is then extracted and quantified spectrophotometrically.

-

Data Interpretation: The reduction in cell viability caused by the test substance is compared to a negative control. A reduction in viability below a certain threshold (typically 50%) leads to a classification of the substance as a skin irritant.[9][10]

Acute Eye Irritation/Corrosion (OECD 405)

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion using an in vivo rabbit eye test.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used for this test.

-

Pre-examination: Both eyes of each animal are examined for any pre-existing irritation or defects.

-

Test Substance Application: A single dose of the test substance is applied to the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.[8][11]

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[12]

-

Scoring: The degree of irritation is scored for the cornea, iris, and conjunctiva.

-

Classification: Based on the severity and reversibility of the observed effects, the substance is classified for its eye irritation or corrosion potential.

In Vitro Eye Irritation: Ocular Irritection® Assay (OECD TG 496)

This in vitro method is a non-animal alternative to assess the eye irritation potential of a substance.

Methodology:

-

Principle: The assay is based on the principle that chemical irritants induce denaturation and disruption of corneal proteins.

-

Procedure: The test substance is applied to a reagent solution containing proteins that mimic the corneal proteins.

-

Measurement: Changes in the protein structure are quantified by measuring the resulting changes in the turbidity (optical density) of the reagent solution using a spectrophotometer.

-

Interpretation: The results are used to calculate an "Irritection Draize Equivalent" (IDE) score, which predicts the in vivo irritancy potential.[13]

References

- 1. 3-Aminopyrrolidine dihydrochloride | C4H12Cl2N2 | CID 16212596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. episkin.com [episkin.com]

- 3. (3S)-(+)-3-Aminopyrrolidine Dihydrochloride | C4H12Cl2N2 | CID 13500644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. biogalenys.com [biogalenys.com]

- 6. (R)-(-)-3-Aminopyrrolidine dihydrochloride, 97%, Thermo Scientific Chemicals 250 mg [thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. iivs.org [iivs.org]

- 10. jacvam.go.jp [jacvam.go.jp]

- 11. flashpointsrl.com [flashpointsrl.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. integracosmetics.com [integracosmetics.com]

Commercial Suppliers and Technical Guide for High-Purity 3-Aminopyrrolidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 3-Aminopyrrolidine Dihydrochloride, a critical building block in pharmaceutical synthesis. It outlines commercial supplier specifications, detailed experimental protocols for its synthesis, and its role in significant signaling pathways, particularly in the development of novel therapeutics.

Commercial Suppliers of High-Purity 3-Aminopyrrolidine Dihydrochloride

3-Aminopyrrolidine dihydrochloride is available from a range of chemical suppliers, with purities suitable for research and drug development purposes. The following table summarizes the specifications for both the racemic mixture and its common enantiomeric forms from various commercial vendors.

| Supplier | Product Name | CAS Number | Purity/Assay | Molecular Formula | Notes |

| Sigma-Aldrich | 3-Aminopyrrolidine dihydrochloride | 103831-11-4 | ≥98% | C₄H₁₀N₂ · 2HCl | General purpose grade.[1][2][3] |

| TCI America | (3S)-(+)-3-Aminopyrrolidine Dihydrochloride | 116183-83-6 | >98.0% | C₄H₁₂Cl₂N₂ | Chiral intermediate.[4][5] |

| Chem-Impex | (3S)-(+)-3-Aminopyrrolidine dihydrochloride | 116183-83-6 | ≥98% (Titration) | C₄H₁₀N₂ · 2HCl | For pharmaceutical and fine chemical synthesis.[6] |

| HSP Pharma | (3S)-(+)-3-Aminopyrrolidine Dihydrochloride | 116183-83-6 | ≥99.0% | C₄H₁₂Cl₂N₂ | API intermediate supplier. |

| Echemi | (3S)-(+)-3-Aminopyrrolidine Dihydrochloride | 116183-83-6 | 99% to 99.5% | C₄H₁₀N₂ · 2HCl | Various grades available from different suppliers.[7] |

| NINGBO INNO PHARMCHEM | (3S)-(+)-3-Aminopyrrolidine Dihydrochloride | 116183-83-6 | High Purity | C₄H₁₀N₂ · 2HCl | Chiral building block for therapeutic agents.[8] |

Experimental Protocol: Synthesis of 3-Aminopyrrolidine Dihydrochloride

The following is a representative multi-step synthesis protocol for 3-Aminopyrrolidine Dihydrochloride, adapted from publicly available patent literature. This method highlights a common pathway for producing this intermediate.

Objective: To synthesize 3-Aminopyrrolidine Dihydrochloride from diethyl aspartate.

Materials:

-

Diethyl aspartate

-

Dichloromethane

-

Triethylamine

-

Methanesulfonyl chloride

-

2M Hydrochloric acid

-

10% Sodium bicarbonate solution

-

Absolute ethanol

-

Sodium borohydride

-

Deionized water

Methodology:

Step 1: Synthesis of Ethyl Methanesulfonylaminosuccinate

-

In a 1000 mL three-neck flask, dissolve diethyl aspartate (0.3 mol, 56.8 g) in 284 mL of dichloromethane.

-

Add triethylamine (0.6 mol, 60.7 g) to the solution and stir until fully dissolved.

-

Slowly add methanesulfonyl chloride (0.315 mol, 36.1 g) dropwise to the reaction mixture.

-

Maintain the reaction temperature between 20-40°C and stir for 2 hours. Monitor the reaction progress using gas chromatography (GC).

-

Upon completion, cool the reaction mixture and add 170.4 g of water.

-

Perform a liquid-liquid extraction. Wash the organic phase once with 2M hydrochloric acid, followed by a single wash with a 10% sodium bicarbonate solution.

-

Concentrate the organic phase under reduced pressure to yield ethyl methanesulfonylaminosuccinate as a yellow oil.

Step 2: Synthesis of 2-Methanesulfonylamino-1,4-butanediol

-

In a 1000 mL three-neck flask, dissolve the ethyl methanesulfonylaminosuccinate (0.25 mol, 66.8 g) from Step 1 in 401 mL of absolute ethanol.

-

Slowly add sodium borohydride (1 mol, 37.8 g) to the solution.

-

Maintain the reaction temperature between 15-30°C and stir for 2 hours. Monitor the reaction progress using high-performance liquid chromatography (HPLC).

-

After the reaction is complete, slowly add 36 g of water dropwise to quench the reaction.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain 2-methanesulfonylamino-1,4-butanediol as a colorless oil.

This protocol outlines the initial stages of a synthetic route. Further steps involving cyclization and deprotection would be required to yield the final 3-Aminopyrrolidine Dihydrochloride product.

Role in Signaling Pathways and Drug Development

3-Aminopyrrolidine and its derivatives are crucial chiral intermediates in the synthesis of a class of drugs known as Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[6] These drugs are used for the treatment of type 2 diabetes.

DPP-4 Inhibition Signaling Pathway

The enzyme DPP-4 is responsible for the degradation of incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). These hormones play a vital role in regulating blood glucose levels by stimulating insulin secretion and inhibiting glucagon release in a glucose-dependent manner. DPP-4 inhibitors block the action of the DPP-4 enzyme, thereby increasing the active levels of GLP-1 and GIP. This leads to enhanced insulin secretion and improved glycemic control.

Experimental Workflow for Synthesizing a DPP-4 Inhibitor Intermediate

The synthesis of DPP-4 inhibitors often involves the coupling of the 3-aminopyrrolidine core with other chemical moieties. The following diagram illustrates a generalized workflow for such a synthesis.

Applications in Neuropharmacology

In addition to its role in metabolic drug development, 3-aminopyrrolidine dihydrochloride is utilized in neuropharmacology research.[7] Its structural features make it a valuable scaffold for creating compounds that can potentially interact with neurotransmitter systems.[7] Research in this area explores its use in developing treatments for neurological conditions such as depression and anxiety, as well as for the development of neuroprotective agents.[7] The chiral nature of 3-aminopyrrolidine is particularly important in designing molecules with high specificity for their biological targets within the central nervous system.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-氨基吡咯烷 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Aminopyrrolidine 98 103831-11-4 [sigmaaldrich.com]

- 4. Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes [agris.fao.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis method of 3-aminopyrrolidine dihydrochloride - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Notes and Protocols for N-alkylation of 3-Aminopyrrolidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrrolidine and its N-alkylated derivatives are valuable building blocks in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of a wide range of pharmacologically active compounds. The presence of both a primary and a secondary amine offers multiple points for functionalization, though it also presents challenges in achieving regioselectivity. This document provides detailed protocols for the N-alkylation of 3-aminopyrrolidine dihydrochloride, a common and stable salt of the parent amine.

A critical first step in any N-alkylation procedure involving an amine salt is the liberation of the free base. The protonated amine is not nucleophilic and will not react with electrophiles. Therefore, a neutralization step using a suitable base is mandatory. Following neutralization, two primary methods for N-alkylation are presented: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Regioselectivity Considerations: 3-Aminopyrrolidine contains a primary amine at the C3 position and a secondary amine as part of the pyrrolidine ring. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, making it the preferred site of initial alkylation under most conditions. However, reaction conditions can be optimized to influence selectivity, and the potential for reaction at the secondary amine should be considered, especially if forcing conditions or highly reactive electrophiles are used.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a straightforward method for forming C-N bonds but is often difficult to control for mono-alkylation. The secondary amine product is frequently more nucleophilic than the starting primary amine, leading to subsequent reactions that can yield di-alkylated and even quaternary ammonium salt byproducts.[1] This method is most suitable when exhaustive alkylation is desired or when the steric bulk of the initial alkyl group hinders a second alkylation.

Experimental Protocol: Mono-N-Alkylation of 3-Aminopyrrolidine

-

Neutralization of Starting Material:

-

In a round-bottom flask, dissolve 3-aminopyrrolidine dihydrochloride (1.0 eq.) in a suitable solvent such as acetonitrile (CH3CN) or dimethylformamide (DMF).

-

Add a base (2.5-3.0 eq.) to neutralize the dihydrochloride and provide catalytic basicity for the reaction. A common choice is potassium carbonate (K2CO3) or triethylamine (TEA).

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the free base.

-

-

Alkylation:

-

To the suspension of the free base, add the alkyl halide (e.g., benzyl bromide, iodomethane, ethyl bromide) (1.0-1.2 eq.).

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the inorganic salts and wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with triethylamine) to isolate the desired N-alkylated product.

-

Method 2: Reductive Amination with Aldehydes or Ketones

Reductive amination is a highly versatile and controlled method for the synthesis of primary, secondary, and tertiary amines.[2][3][4] The reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[2][4] This one-pot procedure generally provides higher yields of the mono-alkylated product and avoids the over-alkylation issues common in direct alkylation.[3]

Experimental Protocol: Reductive Amination of 3-Aminopyrrolidine

-

Neutralization of Starting Material:

-

Dissolve 3-aminopyrrolidine dihydrochloride (1.0 eq.) in a suitable solvent, typically methanol (MeOH) or 1,2-dichloroethane (DCE).

-

Add a base, such as triethylamine (TEA) or sodium acetate (NaOAc) (2.2 eq.), to liberate the free amine. Stir for 20-30 minutes.

-

-

Imine Formation and Reduction:

-

To the solution of the free base, add the aldehyde or ketone (1.0-1.1 eq.).

-

If desired, molecular sieves can be added to facilitate the formation of the imine by removing water.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add a mild reducing agent portion-wise. Sodium triacetoxyborohydride (NaBH(OAc)3) is often preferred as it is selective for the imine in the presence of the unreacted carbonyl compound and is effective under mildly acidic conditions.[3] Sodium cyanoborohydride (NaBH3CN) is another common choice.[2][3]

-

Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 3 to 24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated 3-aminopyrrolidine.

-

Data Presentation: Comparison of N-Alkylation Methods

| Feature | Direct Alkylation with Alkyl Halide | Reductive Amination with Carbonyl Compound |

| Electrophile | Alkyl Halide (R-X) | Aldehyde (RCHO) or Ketone (R2CO) |

| Key Intermediate | None (Direct S_N2) | Imine / Iminium Ion |

| Selectivity | Low; prone to over-alkylation to form secondary, tertiary, and quaternary products.[1] | High; generally selective for mono-alkylation.[3] |

| Reaction Conditions | Often requires heating; strong base. | Typically at room temperature; mild reducing agent. |

| Byproducts | Halide salts; over-alkylation products. | Water; borate salts. |

| Scope | Generally effective for primary, secondary, and tertiary alkyl halides. | Broad scope for various aldehydes and ketones. |

| Advantages | Simple reagents. | High selectivity, mild conditions, high functional group tolerance. |

| Disadvantages | Poor control over mono-alkylation, potential for side reactions.[1] | Requires a suitable reducing agent; two-step, one-pot process. |

Visualizations

Experimental Workflow for N-Alkylation

Caption: General workflow for the N-alkylation of 3-aminopyrrolidine dihydrochloride.

References

Application Notes and Protocols for the Use of 3-Aminopyrrolidine Dihydrochloride in SN2 Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrrolidine and its derivatives are valuable building blocks in medicinal chemistry and drug discovery, frequently incorporated into novel therapeutic agents due to their unique structural and physicochemical properties. The pyrrolidine scaffold is present in numerous FDA-approved drugs. One of the key chemical transformations involving 3-aminopyrrolidine is the bimolecular nucleophilic substitution (SN2) reaction, which allows for the introduction of various substituents at the nitrogen atoms, leading to a diverse range of functionalized molecules.

This document provides detailed application notes and protocols for utilizing 3-aminopyrrolidine dihydrochloride in SN2 reactions. It covers methodologies for both the protected and unprotected forms of 3-aminopyrrolidine, addressing the common challenge of selective mono-N-alkylation versus dialkylation.

Challenges in N-Alkylation of 3-Aminopyrrolidine

3-Aminopyrrolidine possesses two nucleophilic secondary amine groups. Direct alkylation of the unprotected form can lead to a mixture of mono- and di-alkylated products, as well as the potential for the formation of quaternary ammonium salts.[1][2] The primary amine product of the initial alkylation is often more nucleophilic than the starting amine, leading to subsequent reactions.[3][4] Therefore, achieving selective mono-N-alkylation is a significant challenge that requires careful control of reaction conditions.

To address this, two primary strategies are employed:

-

Use of a Protecting Group: One of the amine functionalities can be protected, typically with a tert-butoxycarbonyl (Boc) group, to ensure selective reaction at the unprotected nitrogen.

-

Controlled Mono-alkylation of the Unprotected Diamine: Specific reaction conditions, such as the use of particular bases and solvent systems, can favor mono-alkylation.

I. SN2 Reactions with N-Boc-3-Aminopyrrolidine

A reliable method for ensuring selective N-alkylation is the use of N-Boc-protected 3-aminopyrrolidine. This approach is particularly useful when a single, specific substitution is desired.

Reaction Scheme:

Caption: General workflow for SN2 reaction with N-Boc-3-aminopyrrolidine.

Experimental Protocol: N-Alkylation of (R)-3-(Boc-amino)pyrrolidine with Triflates

This protocol is adapted from the synthesis of N-(aminocycloalkylene)amino acid derivatives.

Materials:

-

(R)-3-(tert-Butoxycarbonylamino)pyrrolidine

-

Substituted triflate ester (e.g., methyl (R)-2-[(trifluoromethylsulfonyl)oxy]propanoate)

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve (R)-3-(tert-butoxycarbonylamino)pyrrolidine (1.0 equiv.) in anhydrous dichloromethane.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of the triflate ester (1.2 equiv.) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Quantitative Data: N-Alkylation of N-Boc-3-aminopyrrolidine with Triflates

| Electrophile (Triflate Ester) | Product | Reaction Time (h) | Yield (%) |

| Methyl (R)-2-[(trifluoromethylsulfonyl)oxy]propanoate | Methyl (R)-2-[[(3R)-3-(Boc-amino)pyrrolidin-1-yl]]propanoate | 24 | 79 |